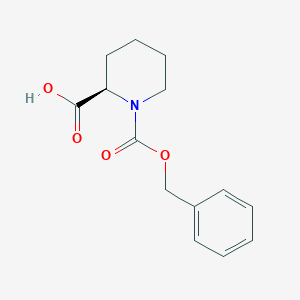

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350884 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-09-8 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(Cbz)-2-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of enamine intermediates offers a direct route to the (R)-enantiomer. Using Ru-BINAP catalysts , enantioselectivities of 90–95% ee have been achieved. For example:

Diastereomeric Salt Formation

Racemic mixtures of 1-Cbz-piperidine-2-carboxylic acid can be resolved using chiral amines such as (1R,2S)-norephedrine. The diastereomeric salts exhibit differential solubility in methanol, enabling separation by fractional crystallization.

Industrial-Scale Process Optimization

Large-scale production prioritizes cost efficiency and minimal waste. A patented method (US 9,035,062B2) outlines a continuous flow process with the following advantages:

-

Residence Time : <30 minutes, compared to 12 hours in batch reactors.

-

Yield : 92% with 99.5% ee.

-

Solvent Recovery : >90% ethyl acetate recycled via distillation.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 85 | 92 |

| ee (%) | 98 | 99.5 |

| Solvent Waste (L/kg) | 50 | 5 |

Purification and Analytical Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene. Purity is validated via:

Analyse Des Réactions Chimiques

Types of Reactions

®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Free piperidine-2-carboxylic acid.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is significant for its role as a precursor in developing pharmaceutical agents targeting the central nervous system. Its derivatives have been explored for their potential in treating neurodegenerative diseases, including Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of enzymes linked to cancer progression and neurodegenerative disorders.

Case Study: Enzyme Inhibition

In a study examining enzyme inhibitors, derivatives of this compound demonstrated significant inhibition of specific enzymes related to metabolic disorders.

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | IC50 = 0.5 µM | |

| Butyrylcholinesterase | IC50 = 0.7 µM |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds are summarized below:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.5 |

| Compound B | S. aureus | 0.3 |

| Compound C | P. aeruginosa | 8.5 |

These findings suggest its potential use in developing new antimicrobial agents.

Neuropharmacological Effects

The compound's neuropharmacological effects are particularly relevant in Alzheimer's research, where it has been noted for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with cognitive decline.

Mécanisme D'action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under physiological conditions, releasing the active piperidine-2-carboxylic acid. This active form can then interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (CAS 129769-20-6)

- Key Difference : A methyl group at the 4-position of the piperidine ring.

- Its molecular weight (MW ~277.3 g/mol) is higher due to the methyl group, which may also affect solubility .

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 28697-11-2)

- Key Difference : Methyl group at the 5-position.

- Similar molecular weight to the 4-methyl analog .

(2R)-1-(Propan-2-yl)piperidine-2-carboxylic acid

- Key Difference : Replaces the Cbz group with an isopropyl moiety.

- Synthesis: Synthesized via hydrogenation of (2R)-piperidine-2-carboxylic acid in methanol/acetone with Pd(OH)₂, yielding 44% for the R-isomer vs. 97% for the S-isomer .

- Impact : The absence of the Cbz group eliminates deprotection steps but reduces utility in peptide synthesis.

Pyrrolidine Analogs

(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid

- Key Difference : Five-membered pyrrolidine ring (vs. six-membered piperidine) with a methyl group at the 2-position.

- The methyl group may improve lipid solubility, affecting pharmacokinetics in biological applications .

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS 1217805-48-5)

Physicochemical Properties

Activité Biologique

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid functional group. Its molecular formula is .

Synthesis : The synthesis typically involves:

- Starting Material : Piperidine-2-carboxylic acid.

- Protection of the Amino Group : Reacting with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide).

- Chiral Resolution : Achieving the (R)-enantiomer via chiral chromatography or diastereomeric salt formation.

The mechanism of action involves the selective removal of the benzyloxycarbonyl group under physiological conditions, releasing the active piperidine-2-carboxylic acid. This active form interacts with various enzymes and receptors, modulating their activity. Notably, it has been studied for its role as an enzyme inhibitor and receptor ligand, particularly in the context of central nervous system targets.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8.5 µM .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.5 |

| Compound B | S. aureus | 0.3 |

| Compound C | P. aeruginosa | 8.5 |

3. Neuropharmacological Effects

The compound is also explored for its neuropharmacological effects, particularly in relation to Alzheimer's disease. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline .

Case Study 1: Anticancer Activity

In a study examining various piperidine derivatives, this compound showed enhanced cytotoxicity against certain cancer cell lines compared to standard chemotherapeutics . The study utilized a three-component reaction strategy leading to compounds with improved binding affinities for cancer-related targets.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound and its derivatives, revealing that several exhibited greater efficacy than curcumin, a well-known anti-inflammatory agent . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Q. What are the recommended synthetic routes for (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group via carbamate formation under Schotten-Baumann conditions. Key steps include:

- Coupling : Reacting piperidine-2-carboxylic acid with benzyl chloroformate in a biphasic system (e.g., water/dichloromethane) with a base like sodium bicarbonate to maintain pH 8–9 .

- Chiral Resolution : Use of (R)-specific catalysts or chiral auxiliaries to ensure enantiomeric purity.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) to improve yield and reduce racemization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Cbz group. Desiccate to avoid moisture-induced degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, as UV radiation may degrade the benzyl ester .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : Confirm via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

- Structure : Use - and -NMR to verify the Cbz group (δ ~5.1 ppm for benzyl CH, δ ~155 ppm for carbonyl) and piperidine ring protons .

- Chirality : Chiral HPLC with a cellulose-based column or polarimetry to confirm the (R)-configuration .

Advanced Research Questions

Q. How can researchers address racemization during synthetic steps involving the piperidine ring?

- Methodological Answer : Racemization often occurs at the α-carbon of the carboxylic acid. Mitigation strategies include:

- Low-Temperature Reactions : Perform acylations below 0°C to slow keto-enol tautomerism.

- Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) to shield the chiral center .

- Kinetic Monitoring : Use real-time circular dichroism (CD) spectroscopy to detect early-stage racemization .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer : The Cbz group acts as an electron-withdrawing protecting group, activating the piperidine nitrogen for nucleophilic attacks. For example:

- Nucleophilic Substitution : The deprotected amine reacts with alkyl halides in DMF at 60°C, with KI as a catalyst to enhance leaving-group departure .

- Cyclization : Intramolecular amide bond formation under Mitsunobu conditions (DIAD, PhP) yields bicyclic lactams. Monitor by -NMR for ring-closure completion .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conflicting toxicity profiles may arise from impurities (e.g., residual benzyl chloride) or enantiomeric contaminants. Recommended steps:

- Purification : Recrystallize from ethanol/water to remove synthetic byproducts.

- In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to quantify cytotoxicity. Compare batches using LC-MS to correlate purity with toxicity .

Q. What strategies enable the use of this compound in peptide mimetic or prodrug design?

- Methodological Answer : The carboxylic acid moiety facilitates conjugation to peptides via EDC/NHS coupling. Key considerations:

- Prodrug Activation : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) for targeted release.

- Solid-Phase Synthesis : Immobilize the compound on Wang resin for iterative peptide chain elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.